1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE

Description

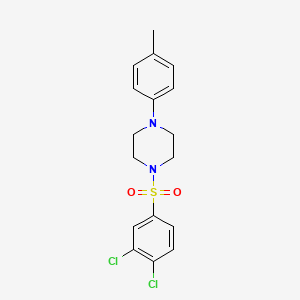

1-(3,4-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is a piperazine derivative featuring a 3,4-dichlorobenzenesulfonyl group at the 1-position and a 4-methylphenyl group at the 4-position. This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting receptors or enzymes where sulfonyl groups play a critical role in binding affinity.

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2N2O2S/c1-13-2-4-14(5-3-13)20-8-10-21(11-9-20)24(22,23)15-6-7-16(18)17(19)12-15/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJVPEWOHRKRTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-(4-methylphenyl)piperazine. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or toluene and are conducted at room temperature or under reflux conditions.

Chemical Reactions Analysis

1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl chloride group.

Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.

Scientific Research Applications

1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLOROBENZENESULFONYL)-4-(4-METHYLPHENYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to enzyme inhibition. The piperazine ring can interact with receptor sites, affecting signal transduction pathways.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with analogous piperazine derivatives:

Functional Group Impact on Activity

- Sulfonyl vs. Sulfinyl Groups : Compounds like 1-benzyl-4-[(2,4-dimethoxy-3-methylphenyl)sulfinyl]piperazine () and 1-[(2,4-dimethoxy-3-methylphenyl)sulfinyl]-4-(2-pyridinyl)piperazine () contain sulfinyl groups, which are weaker electron-withdrawing groups compared to sulfonyl. This difference may reduce metabolic stability in sulfinyl derivatives .

- Halogen Effects: The dichloro substitution in the target compound increases lipophilicity compared to mono-chloro () or fluoro-substituted analogs (). This could enhance membrane permeability but reduce aqueous solubility .

- Aromatic vs. Aliphatic Substituents : RA [3,2] () incorporates a cyclohexylmethyl group, which adds steric bulk but may limit solubility. In contrast, the 4-methylphenyl group in the target compound balances hydrophobicity and conformational flexibility .

Biological Activity

1-(3,4-Dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is a sulfonyl piperazine derivative notable for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in anti-inflammatory, antimicrobial, and anticancer therapies. This article reviews the biological activity of this compound based on various studies, including synthesis methods, mechanisms of action, and comparative analyses with related compounds.

- IUPAC Name: 1-(3,4-dichlorophenyl)sulfonyl-4-(4-methylphenyl)piperazine

- Molecular Formula: C17H18Cl2N2O2S

- CAS Number: 524039-68-7

The biological activity of 1-(3,4-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The sulfonyl group can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to inhibition. This mechanism is significant in the context of anti-inflammatory activity.

- Receptor Interaction: The piperazine ring facilitates interactions with various receptors, influencing signal transduction pathways that are crucial for cellular responses.

Anti-inflammatory Activity

Research indicates that derivatives of piperazine, including the compound , exhibit promising anti-inflammatory effects. For instance, compounds with similar structures showed up to 87% inhibition of pro-inflammatory cytokines (TNF-α and IL-6) at concentrations around 10 μM compared to standard treatments like dexamethasone .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that piperazine derivatives possess significant antibacterial and antifungal activities. For example, certain derivatives demonstrated potency exceeding that of standard antibiotics at comparable minimum inhibitory concentrations (MICs) .

Anticancer Activity

Recent studies highlight the anticancer potential of piperazine derivatives. Compounds similar to 1-(3,4-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine have shown cytotoxic effects against various cancer cell lines while exhibiting lower toxicity towards healthy cells. Molecular docking studies indicated strong binding affinities to DNA targets, suggesting mechanisms that could enhance the efficacy of existing chemotherapeutics like doxorubicin .

Comparative Analysis with Similar Compounds

The biological activity of 1-(3,4-dichlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine can be contrasted with other sulfonyl piperazines:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(4-Methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine | Similar structure without dichloro groups | Moderate anti-inflammatory effects |

| 1-(4-Chlorobenzenesulfonyl)-4-(4-methylphenyl)piperazine | Contains a single chlorine atom | Reduced antimicrobial activity |

| 1-(Benzenesulfonyl)-4-(4-methylphenyl)piperazine | Lacks chlorine atoms | Lower reactivity and biological activity |

Case Studies

- Study on Anti-inflammatory Effects: A study evaluated several piperazine derivatives for their ability to inhibit TNF-α and IL-6 production. The tested compounds demonstrated varying degrees of inhibition, with some achieving over 80% inhibition at low concentrations .

- Anticancer Evaluation: In another investigation focusing on anticancer properties, derivatives containing the piperazine nucleus exhibited significant cytotoxicity against breast cancer cell lines (MCF7) while sparing normal cells (MCF10A), indicating a favorable therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.